molecular formula C20H23NO2 B8269343 1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one

1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one

Cat. No.: B8269343
M. Wt: 309.4 g/mol
InChI Key: QSOZALGHNTXGMZ-UHFFFAOYSA-N
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Description

1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one is a complex organic compound that features a piperidinone core structure substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(benzyloxy)benzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the piperidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-ol: A similar compound with a hydroxyl group instead of a ketone.

    1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidine: Lacks the ketone group, resulting in different chemical properties.

Uniqueness

1-(1-(3-(Benzyloxy)phenyl)ethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances its solubility and binding interactions, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[1-(3-phenylmethoxyphenyl)ethyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-16(21-12-10-19(22)11-13-21)18-8-5-9-20(14-18)23-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOZALGHNTXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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